molecular formula C11H11N3O B1384452 2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1210370-42-5

2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B1384452
CAS No.: 1210370-42-5
M. Wt: 201.22 g/mol
InChI Key: MORZWQNHAIEWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of urea. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its antitumor properties.

    2-Phenethylamine: Widely studied for its role in neurotransmission and medicinal chemistry.

    4-Aminophenylboronic acid: Used in sensing applications and as a building block in organic synthesis.

Uniqueness

2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrimidine ring with an aminophenyl group allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

2-(4-aminophenyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORZWQNHAIEWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210370-42-5
Record name 2-(4-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 3
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 4
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 5
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 6
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.